FRAX1036 - 1432908-05-8

FRAX1036

Catalog Number: EVT-268760
CAS Number: 1432908-05-8
Molecular Formula: C28H32ClN7O
Molecular Weight: 518.062
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

FRAX1036 is a potent and selective inhibitor of Group I p21-activated kinases (PAKs), particularly PAK1. [, , , , ] These kinases are involved in various cellular processes, including cell growth, survival, and motility. [, , ] While structurally similar, the three Group I PAK isoforms (PAK1, PAK2, and PAK3) may have distinct roles in different cell types and diseases. [] FRAX1036's ability to inhibit these kinases has made it a valuable tool in investigating the role of PAKs in various cancers, including breast, ovarian, melanoma, and thyroid cancers. [, , , , ]

Future Directions
  • Development of Isoform-Specific Inhibitors: Given the emerging evidence of distinct roles for different PAK isoforms, future research should focus on developing highly selective inhibitors for individual PAK isoforms. This will enable a more precise understanding of their individual functions and therapeutic potential. []

  • Combination Therapies: Exploring combinations of FRAX1036 or other PAK inhibitors with agents targeting different signaling pathways holds promise for enhancing therapeutic efficacy. Examples include combining with Aurora A inhibitors, PKCδ inhibitors, microtubule stabilizing agents, and MEK inhibitors. [, , , , ]

Alisertib

  • Relevance: Studies have shown that the combination of FRAX1036 (a PAK1 inhibitor) and alisertib synergistically suppresses tumor growth in hormone receptor-positive (HR+) breast cancer cells in vitro and in vivo. This synergistic effect is attributed to the ability of both inhibitors to target different kinases involved in ERα signaling, leading to enhanced cell killing and tumor growth inhibition. [, ]

Rottlerin

  • Relevance: Research suggests that combining FRAX1036 with rottlerin enhances the cytotoxic effect of FRAX1036 in ovarian cancer cells with amplified 11q13, suggesting a potential synergistic effect of targeting PAK1 and PKCδ in this cancer subtype. [, ]

G-5555

  • Compound Description: G-5555 is a potent and selective small molecule inhibitor of group I PAKs, specifically designed to improve upon the limitations of FRAX1036, such as hERG activity. G-5555 demonstrates favorable pharmacological properties and effectively inhibits PAK1 in vivo. [, ]
  • Relevance: G-5555, similar to FRAX1036, inhibits group I PAKs, particularly PAK1, showcasing its potential as a therapeutic agent in various cancers, including thyroid cancer. G-5555 exhibits improved potency compared to FRAX1036. []

IPA-3

  • Relevance: Similar to FRAX1036, IPA-3 targets and inhibits Group I PAKs, showcasing their combined potential as therapeutic agents for MPNST. Both inhibitors effectively suppress MPNST cell proliferation, migration, and invasion. []

Vemurafenib

  • Relevance: Combining G-5555 (a related PAK inhibitor) with vemurafenib shows synergistic effects in BRAFV600E-mutated thyroid cancer cells. While both compounds target different pathways, their combined use enhances the inhibition of cancer cell viability, cell cycle progression, migration, and invasion. []

PD0325901

  • Relevance: The combined inhibition of PAK and MEK using a combination of FRAX1036 and PD0325901 leads to a synergistic cytotoxic effect on MPNST cells, suggesting a potential therapeutic advantage in targeting both pathways. []

TED-347, NSC682769, IK-930

  • Relevance: Research indicates that combining YAP-TEAD binding inhibitors (TED-347, NSC682769, IK-930) with group I PAK inhibitors like FRAX1036 significantly reduces Schwannoma cell viability, proliferation, and increases cell death. This highlights a potential synergistic therapeutic approach for NF2-deficient schwannoma by targeting both the Hippo pathway and PAK activity. []

NVS-1-PAK1

  • Relevance: NVS-1-PAK1 and FRAX1036 share a similar target, PAK1, highlighting their potential in treating NF2-deficient Schwannoma. While both inhibitors show promise, NVS-1-PAK1, being a PAK1-specific inhibitor, demonstrates a more pronounced effect compared to the pan-group A PAK inhibitor, FRAX1036. []
Source and Classification

FRAX1036 is classified as a small molecule inhibitor targeting p21-activated kinase 1. It was originally developed through a series of synthetic modifications to enhance its specificity and potency against the target kinase. The compound has been extensively studied in preclinical models for its effectiveness against various cancer types.

Synthesis Analysis

Methods and Technical Details

The synthesis of FRAX1036 involves multiple steps, starting from commercially available starting materials. The key steps include:

  • Formation of the Core Structure: This step typically involves the condensation of specific aromatic and heterocyclic compounds under controlled conditions to establish the foundational structure of FRAX1036.
  • Functional Group Modifications: Subsequent reactions introduce various functional groups, such as chlorine and nitrogen-containing moieties, through substitution reactions. These modifications are crucial for enhancing the biological activity of the compound.
  • Purification: The final product undergoes purification techniques like recrystallization and chromatography to achieve high purity levels necessary for biological testing .

Industrial Production Methods

In an industrial context, the synthesis follows similar routes but is scaled up using:

  • Batch Reactions: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
  • Continuous Flow Processes: Utilizing continuous flow reactors enhances reaction efficiency and scalability.
  • Quality Control: Stringent quality control measures are implemented to ensure consistency and purity in the final product.
Molecular Structure Analysis

Structure and Data

The molecular structure of FRAX1036 features a complex arrangement that includes an indolinone core linked to various substituents that confer its biological activity. The specific structural formula can be represented as follows:

C17H18ClN3OC_{17}H_{18}ClN_3O

Key structural characteristics include:

  • An indolinone scaffold that is crucial for its interaction with p21-activated kinase 1.
  • Chlorine and nitrogen moieties that enhance its binding affinity and selectivity.
Chemical Reactions Analysis

Reactions and Technical Details

FRAX1036 participates in several chemical reactions that are essential for its synthesis and modification:

  • Oxidation: The compound can undergo oxidation to form derivatives that may have altered biological activity.
  • Reduction: Reduction reactions modify certain functional groups within the molecule, potentially enhancing or diminishing its activity.
  • Substitution Reactions: Nucleophilic substitutions are common during both synthesis and modification phases, allowing for the introduction of diverse functional groups necessary for biological activity .

Common reagents used in these reactions include:

  • Oxidizing Agents: Such as hydrogen peroxide.
  • Reducing Agents: Including sodium borohydride.
  • Solvents: Common solvents include dimethyl sulfoxide and acetonitrile.
Mechanism of Action

Process and Data

FRAX1036 exerts its effects primarily through the inhibition of p21-activated kinase 1, which is involved in signaling pathways that regulate cell growth and survival. By inhibiting this kinase, FRAX1036 disrupts critical signaling cascades that lead to:

  • Decreased Cell Proliferation: Inhibition of p21-activated kinase 1 results in reduced cell division rates.
  • Induction of Apoptosis: The compound enhances programmed cell death pathways in cancer cells.

Studies have shown that FRAX1036 effectively sensitizes cancer cells to other treatments, such as alisertib, leading to enhanced therapeutic outcomes .

Physical and Chemical Properties Analysis

Physical Properties

FRAX1036 is characterized by specific physical properties essential for its function:

  • Molecular Weight: Approximately 315.79 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

The chemical properties of FRAX1036 include:

  • Stability under physiological conditions.
  • Reactivity with nucleophiles due to the presence of electrophilic sites on its structure.

These properties are critical for its application in biological systems, influencing absorption, distribution, metabolism, and excretion profiles .

Applications

Scientific Uses

FRAX1036 has been primarily investigated for its potential applications in oncology. Key areas include:

  • Cancer Treatment: As a selective inhibitor of p21-activated kinase 1, FRAX1036 shows promise in treating various cancers by inhibiting tumor growth and enhancing the effects of other chemotherapeutic agents.
  • Combination Therapies: Research indicates that combining FRAX1036 with other inhibitors can lead to synergistic effects against resistant cancer cell lines, making it a candidate for combination therapy regimens .

Properties

CAS Number

1432908-05-8

Product Name

FRAX1036

IUPAC Name

6-[2-chloro-4-(6-methylpyrazin-2-yl)phenyl]-8-ethyl-2-[2-(1-methylpiperidin-4-yl)ethylamino]pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C28H32ClN7O

Molecular Weight

518.062

InChI

InChI=1S/C28H32ClN7O/c1-4-36-26-21(16-32-28(34-26)31-10-7-19-8-11-35(3)12-9-19)13-23(27(36)37)22-6-5-20(14-24(22)29)25-17-30-15-18(2)33-25/h5-6,13-17,19H,4,7-12H2,1-3H3,(H,31,32,34)

InChI Key

RYCBSFIKWACFBY-UHFFFAOYSA-N

SMILES

CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)C4=NC(=CN=C4)C)Cl)NCCC5CCN(CC5)C

Solubility

Soluble in DMSO, not in water

Synonyms

FRAX1036; FRAX-1036; FRAX 1036.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.